molecular formula C13H23NO4 B13542048 (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid

Cat. No.: B13542048
M. Wt: 257.33 g/mol
InChI Key: GSRFZMVJWWXSBO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid.

    Coupling Reactions: The compound can be used in peptide synthesis, where it reacts with other amino acids or peptides in the presence of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.

    N,N’-Diisopropylcarbodiimide (DIC): and : Commonly used in peptide coupling reactions.

Major Products Formed

    Free Amino Acid: Formed after the removal of the Boc group.

    Peptides: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein structure and function through peptide synthesis.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amino acid or peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid is unique due to its specific structure, which includes a cyclopentyl group. This structural feature can impart different physical and chemical properties compared to other Boc-protected amino acids, making it valuable in certain synthetic applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(3S)-3-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

GSRFZMVJWWXSBO-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1CCCC1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.